REACTION_CXSMILES
|
[CH:1]1[C:18]2=[C:19]3[C:8]([C:9]4[C:20]5[C:13](=[CH:14][CH:15]=[CH:16][C:17]2=5)[CH:12]=[CH:11][CH:10]=4)=[CH:7][CH:6]=[CH:5][C:4]3=[CH:3][CH:2]=1.C1C(=O)N([Br:28])C(=O)C1.O>CN(C=O)C>[Br:28][C:14]1[CH:15]=[CH:16][C:17]2[C:18]3[CH:1]=[CH:2][CH:3]=[C:4]4[C:19]=3[C:8]([C:9]3[C:20]=2[C:13]=1[CH:12]=[CH:11][CH:10]=3)=[CH:7][CH:6]=[CH:5]4
|
Name
|
|
Quantity
|
252 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was agitated at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added gradually
|
Type
|
CUSTOM
|
Details
|
the product was precipitated
|
Type
|
FILTRATION
|
Details
|
suction filtered
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized with hexane
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2C=3C=CC=C4C=CC=C(C5=CC=CC1C52)C43
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 187 mg | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |